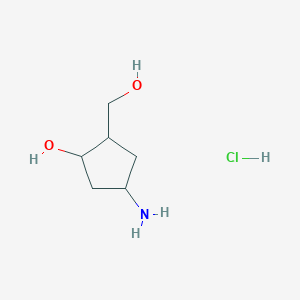
4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-amino-2-(hydroxyméthyl)cyclopentan-1-ol ; chlorhydrate est un composé chimique de formule moléculaire C6H14ClNO2 et d'une masse moléculaire de 167,63 g/mol . Il est connu pour sa structure unique, qui comprend un groupe amino, un groupe hydroxyméthyl et un cycle cyclopentanol. Ce composé est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques polyvalentes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-amino-2-(hydroxyméthyl)cyclopentan-1-ol ; chlorhydrate implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec la cyclopentanone comme matériau de départ.
Réduction : La cyclopentanone est réduite en cyclopentanol à l'aide d'un agent réducteur tel que le borohydrure de sodium (NaBH4).
Amination : Le groupe hydroxyle du cyclopentanol est ensuite converti en groupe amino par une série de réactions impliquant des réactifs tels que l'ammoniac (NH3) ou des amines.
Hydroxyméthylation : Le groupe amino est ensuite modifié pour introduire un groupe hydroxyméthyl, souvent en utilisant du formaldéhyde (CH2O) en conditions basiques.
Formation de chlorhydrate : Enfin, le composé est traité avec de l'acide chlorhydrique (HCl) pour former le sel de chlorhydrate.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des conditions réactionnelles optimisées, telles que des températures et des pressions contrôlées, pour garantir un rendement et une pureté élevés. Des catalyseurs et des systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-amino-2-(hydroxyméthyl)cyclopentan-1-ol ; chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyl peut être oxydé en groupe carboxyle en utilisant des agents oxydants tels que le permanganate de potassium (KMnO4).
Réduction : Le groupe amino peut être réduit en groupe alkyle en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Le groupe amino peut subir des réactions de substitution nucléophile avec des halogénures ou d'autres électrophiles.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium (KMnO4) en milieu acide.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.
Substitution : Halogénures d'alkyle (R-X) en présence d'une base telle que l'hydroxyde de sodium (NaOH).
Principaux produits
Oxydation : 4-carboxy-2-(hydroxyméthyl)cyclopentan-1-ol.
Réduction : 4-alkyl-2-(hydroxyméthyl)cyclopentan-1-ol.
Substitution : 4-alkylamino-2-(hydroxyméthyl)cyclopentan-1-ol.
Applications De Recherche Scientifique
Le 4-amino-2-(hydroxyméthyl)cyclopentan-1-ol ; chlorhydrate est largement utilisé dans la recherche scientifique en raison de ses diverses applications :
Chimie : Il sert de brique de construction dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Le composé est utilisé dans des études impliquant l'inhibition enzymatique et les interactions protéiques.
Médecine : Il a des applications thérapeutiques potentielles, notamment comme intermédiaire dans le développement de médicaments.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 4-amino-2-(hydroxyméthyl)cyclopentan-1-ol ; chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec les protéines et les enzymes, affectant ainsi leur activité. Le groupe hydroxyméthyl peut participer à diverses voies biochimiques, influençant les processus cellulaires. Le cycle cyclopentanol fournit une stabilité structurelle et améliore l'affinité de liaison du composé à ses cibles .
Mécanisme D'action
The mechanism of action of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxymethyl group can participate in various biochemical pathways, influencing cellular processes. The cyclopentanol ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Composés similaires
4-amino-2-(hydroxyméthyl)cyclopentan-1-ol : Le composé parent sans le sel de chlorhydrate.
4-amino-2-(hydroxyméthyl)cyclopentanol : Un composé similaire avec une stéréochimie différente.
Cyclopentanemethanol, 4-amino-2-hydroxy- : Un autre composé apparenté avec de légères variations structurelles.
Unicité
Le 4-amino-2-(hydroxyméthyl)cyclopentan-1-ol ; chlorhydrate est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa forme de sel de chlorhydrate. Cette combinaison améliore sa solubilité, sa stabilité et sa réactivité, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles .
Propriétés
Formule moléculaire |
C6H14ClNO2 |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H |
Clé InChI |
ZIYICTWRBPHOSE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(C1CO)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















